tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Description
Historical Development of Azaindole-Based Heterocycles
The evolution of azaindole chemistry traces back to the recognition that these heterocyclic systems serve as excellent bioisosteres of indole and purine frameworks. The four azaindole positional isomers, which combine pyridine and pyrrole rings through fused carbon-carbon bonds, differ only by the substitution of a sp² carbon-hydrogen fragment with a sp² nitrogen atom. This seemingly minor structural modification profoundly impacts the physicochemical properties, including partition coefficients between octanol and water, total polar surface area, and aqueous solubility characteristics.
Historical analysis reveals that among the azaindole isomers, the 7-azaindole derivatives initially dominated medicinal chemistry applications, generating over 100,000 structural variants and becoming the most extensively patented azaindole structure. However, the 6-azaindole framework, represented by pyrrolo[2,3-c]pyridine, has gained substantial momentum in recent decades due to its unique binding properties and synthetic accessibility.
The synthetic methodologies for azaindole construction have evolved significantly, with traditional approaches like the Fischer indole synthesis proving inadequate due to the electron-deficient nature of pyridine rings. Consequently, specialized reactions such as the Bartoli reaction and the Batcho-Leimgruber reaction have emerged as productive methods for azaindole preparation. The Bartoli reaction, despite typically yielding modest conversion rates, has proven adequate for medicinal chemistry applications, enabling the synthesis of diverse azaindole analogs for structure-activity relationship studies.
The Batcho-Leimgruber reaction has found particular utility in constructing 6-azaindole core structures, as demonstrated in the preparation of azaindole hydroxamic acids as human immunodeficiency virus-1 integrase inhibitors. This synthetic approach involves treating nitropyridine precursors with dimethylformamide dimethyl acetal to generate enamine intermediates, which undergo palladium-catalyzed hydrogenolysis to afford the desired azaindole scaffolds.
Significance of 6-Azaindole Derivatives in Drug Discovery
The 6-azaindole framework, specifically exemplified by pyrrolo[2,3-c]pyridine derivatives, has established itself as a privileged structure in contemporary pharmaceutical research. This significance stems from several key factors, including enhanced physicochemical properties, improved metabolic stability, and the ability to form specific hydrogen bonding interactions with target proteins.
Clinical validation of 6-azaindole derivatives has been achieved through the development of temsavir and its prodrug fostemsavir, which target human immunodeficiency virus-1 attachment mechanisms. Temsavir, containing a 6-azaindole core, has demonstrated exceptional antiviral potency with half-maximal effective concentration values below 10 nanomolar against the majority of human immunodeficiency virus-1 viral isolates. The compound exhibits specific inhibition of human immunodeficiency virus-1 glycoprotein 120 with inhibition constants of 2.26 nanomolar, 0.34 nanomolar, and 1.3 nanomolar for subtypes A, B, and C envelope proteins, respectively.
The pharmacokinetic profile of temsavir reveals favorable drug-like properties, with a geometric mean peak plasma concentration of 1,770 nanograms per milliliter achieved following 600 milligram twice-daily dosing in heavily treatment-experienced patients. The compound demonstrates an elimination half-life of 11 hours and unbound fraction of 26.9 percent, supporting twice-daily dosing regimens.
Structural analysis of 6-azaindole binding modes reveals that the two nitrogen atoms within the framework can form hydrogen bonds with the hinge region of protein kinases, mimicking the bonding pattern of adenine moiety found in natural adenosine triphosphate substrates. This bioisosteric relationship explains the frequent targeting of kinase enzymes by azaindole-containing compounds and their success in clinical development.
The following table summarizes key physicochemical properties that distinguish 6-azaindole derivatives from alternative heterocyclic frameworks:
| Property | Pyrrolo[2,3-c]pyridine | Traditional Indole | Purine |
|---|---|---|---|
| Nitrogen Content | 2 atoms | 1 atom | 4 atoms |
| Hydrogen Bond Acceptors | 2 | 1 | 4 |
| Aromatic Character | Retained | Retained | Retained |
| Lipophilicity Modulation | Enhanced | Baseline | Reduced |
| Synthetic Accessibility | Moderate | High | Low |
Recent developments in 6-azaindole medicinal chemistry have expanded beyond antiviral applications to encompass oncology targets. Pyrrolo[3,2-c]pyridine derivatives, structural isomers of the pyrrolo[2,3-c]pyridine framework, have demonstrated inhibitory effects against FMS kinase, with compounds showing promising potential for anticancer and antiarthritic drug development. The most potent derivatives in this series achieved inhibition constants in the nanomolar range, highlighting the consistent potency profile across different azaindole isomers.
The therapeutic versatility of 6-azaindole derivatives extends to colchicine-binding site inhibition, where 1H-pyrrolo[3,2-c]pyridine derivatives have shown moderate to excellent antitumor activities against multiple cancer cell lines. Lead compound 10t exhibited potent activities with inhibition constants ranging from 0.12 to 0.21 micromolar across HeLa, SGC-7901, and MCF-7 cancer cell lines. Mechanistic studies revealed that this compound potently inhibits tubulin polymerization and disrupts microtubule dynamics through specific interactions with colchicine binding sites.
The integration of protective group strategies, as exemplified by tert-butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, represents a sophisticated approach to synthetic methodology development. The tert-butyl carboxylate protecting group provides stability during synthetic transformations while enabling selective deprotection under acidic conditions. The strategic placement of bromine and chlorine substituents at positions 5 and 7, respectively, offers multiple sites for further functionalization through palladium-catalyzed cross-coupling reactions.
Properties
IUPAC Name |
tert-butyl 5-bromo-7-chloropyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-5-4-7-6-8(13)15-10(14)9(7)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHJWXDIQUDVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=NC(=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674072 | |
| Record name | tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198096-55-7 | |
| Record name | 1,1-Dimethylethyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198096-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination at Position 5
Bromine or NBS is employed under controlled conditions to ensure selectivity:
-
Method A : Direct bromination using bromine (Br₂) in chloroform at 0°C–25°C for 10–60 minutes.
-
Method B : NBS in dichloromethane with triethylamine (1.2 equiv) at room temperature for 1–16 hours.
Yield Comparison
| Method | Brominating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| A | Br₂ | Chloroform | 0–25°C | 10–60 min | 72% |
| B | NBS | DCM | 25°C | 12 h | 85% |
Chlorination at Position 7
Chlorination is achieved via electrophilic substitution or directed ortho-metalation:
-
Method C : Treatment with sulfuryl chloride (SO₂Cl₂) in dichloromethane at -10°C, followed by warming to 25°C.
-
Method D : Use of N-chlorosuccinimide (NCS) in acetonitrile with catalytic sulfuric acid.
Optimized Conditions : Method C provides superior regioselectivity (>90%) due to the electron-withdrawing effect of the adjacent bromine atom.
tert-Butoxycarbonyl (Boc) Protection
The NH group at position 1 is protected using di-tert-butyl dicarbonate (Boc₂O):
-
Step 1 : Dissolve the halogenated pyrrolopyridine intermediate in dry tetrahydrofuran (THF).
-
Step 2 : Add Boc₂O (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) under nitrogen atmosphere.
-
Step 3 : Stir at 25°C for 12 hours, followed by purification via column chromatography (hexane/ethyl acetate).
Critical Parameters
-
Solvent : THF or dichloromethane.
-
Base : Triethylamine (optional for acidic NH groups).
Analytical Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
-
Catalyst Recycling : Pd(dppf)Cl₂ is recovered via Celite filtration and reused, reducing costs.
-
Solvent Recovery : DCM and THF are distilled and recycled under reduced pressure.
-
Safety Protocols : Halogenation steps require fume hoods and corrosion-resistant reactors.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Scientific Research Applications
Inhibition of Kinases
One of the primary applications of tert-butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is in the inhibition of specific kinases, particularly MPS1 (Monopolar Spindle 1). Research has demonstrated that compounds with similar scaffolds exhibit potent inhibition of MPS1, which plays a crucial role in cell cycle regulation and cancer progression. For instance, studies have shown that optimized derivatives can effectively inhibit MPS1 activity, leading to antiproliferative effects in cancer cell lines such as HCT116 .
Structure-Based Drug Design
The compound serves as a scaffold for structure-based drug design, facilitating the development of new inhibitors targeting various kinases. The ability to stabilize inactive conformations of kinases through specific substitutions allows researchers to optimize binding affinity and selectivity. This approach has been particularly successful in generating compounds with favorable pharmacokinetic profiles and reduced off-target effects .
Research indicates that this compound exhibits significant biological activity beyond kinase inhibition. Its derivatives have been explored for their potential as anti-cancer agents due to their ability to induce apoptosis and inhibit tumor growth in various models . The compound's structural versatility allows for modifications that enhance its efficacy against different cancer types.
Case Study 1: MPS1 Inhibition
In a study focusing on MPS1 inhibitors, this compound was evaluated alongside other compounds from a kinase-focused library. The results demonstrated that this compound exhibited a low IC50 value (0.025 μM), indicating strong inhibitory activity against MPS1. Furthermore, it showed significant antiproliferative effects in HCT116 cells with a GI50 value of 0.55 μM, highlighting its potential as a lead compound for further development .
Case Study 2: Structure Optimization
Another investigation involved the synthesis of various derivatives based on the pyrrolopyridine scaffold to improve selectivity and potency against MPS1. The introduction of lipophilic substituents at strategic positions led to enhanced binding affinities and cellular activities. For example, one derivative achieved an IC50 value of 0.006 μM against MPS1 while maintaining acceptable metabolic stability in liver microsomes .
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges : The discontinuation of the target compound () may reflect difficulties in regioselective halogenation or purification, as bromine and chlorine substituents can complicate reaction selectivity.
- Crystallographic Data: No direct evidence of crystal structure analysis for the target compound exists in the provided materials. However, SHELX programs () are widely used for such analyses in related compounds.
Biological Activity
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug discovery.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBrClNO
- Molecular Weight : 311.59 g/mol
- CAS Number : 1198096-55-7
| Property | Value |
|---|---|
| Molecular Weight | 311.59 g/mol |
| Storage Temperature | Room Temperature |
| Form | Solid |
| SMILES | CC(C)(C)OC(=O)n1ccc2cc(Br)nc(Cl)c12 |
Antioxidant and Anti-inflammatory Properties
Study on DYRK1A Inhibition
Evaluation of Antibacterial Activity
Another investigation assessed the antibacterial properties of pyrrole derivatives, including our compound of interest. The findings highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin. Specifically, the activity against Staphylococcus aureus was significantly enhanced, with MIC values ranging from 3.12 to 12.5 μg/mL .
Q & A
Q. What are the environmental risks associated with this compound, and how can they be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
